

Spectroscopic Profile of 2-Fluorophenoxyacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorophenoxyacetonitrile

Cat. No.: B155229

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Fluorophenoxyacetonitrile**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluorophenoxyacetonitrile**. These predictions were generated using validated computational models to provide a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ^1H NMR Spectral Data for 2-Fluorophenoxyacetonitrile

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.20 - 7.05	m	4H	Ar-H
4.75	s	2H	O-CH ₂ -CN

Note: The chemical shifts of the aromatic protons are complex and may overlap. The presence of the fluorine atom will induce through-space and through-bond coupling, further complicating the splitting patterns.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluorophenoxyacetonitrile

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
155.0 (d, ¹ JCF \approx 245 Hz)	C-F
145.0 (d, ² JCF \approx 12 Hz)	C-O
125.0 (d, ³ JCF \approx 8 Hz)	Ar-CH
122.0 (d, ⁴ JCF \approx 3 Hz)	Ar-CH
117.0	CN
116.0 (d, ² JCF \approx 22 Hz)	Ar-CH
55.0	O-CH ₂ -CN

Note: The carbon signals of the fluorinated aromatic ring are split due to carbon-fluorine coupling (n JCF). The provided coupling constants are estimates.

Table 3: Predicted Key IR Absorption Bands for 2-Fluorophenoxyacetonitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch
2250 - 2230	Medium, Sharp	C≡N stretch
1600 - 1580	Strong	Aromatic C=C stretch
1500 - 1470	Strong	Aromatic C=C stretch
1280 - 1200	Strong	Aryl-O stretch (asymmetric)
1150 - 1050	Strong	C-F stretch
1050 - 1000	Medium	Aryl-O stretch (symmetric)

Table 4: Predicted Major Mass Spectrometry Fragments for 2-Fluorophenoxyacetonitrile

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment Ion
151	[M] ⁺ (Molecular Ion)
110	[M - CH ₂ CN] ⁺
95	[C ₆ H ₄ F] ⁺
83	[M - C ₆ H ₄ F] ⁺
69	[C ₅ H ₄ F] ⁺

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of **2-Fluorophenoxyacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **2-Fluorophenoxyacetonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). For enhanced solubility or to minimize solvent peaks in specific regions, other solvents like Acetone-d₆ or DMSO-d₆ can be utilized.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. ^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

3. ^{13}C NMR Acquisition:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR Spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or higher, due to the low natural abundance of ^{13}C .
- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **2-Fluorophenoxyacetonitrile** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Resolution: 4 cm^{-1} .
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a dilute solution of **2-Fluorophenoxyacetonitrile** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

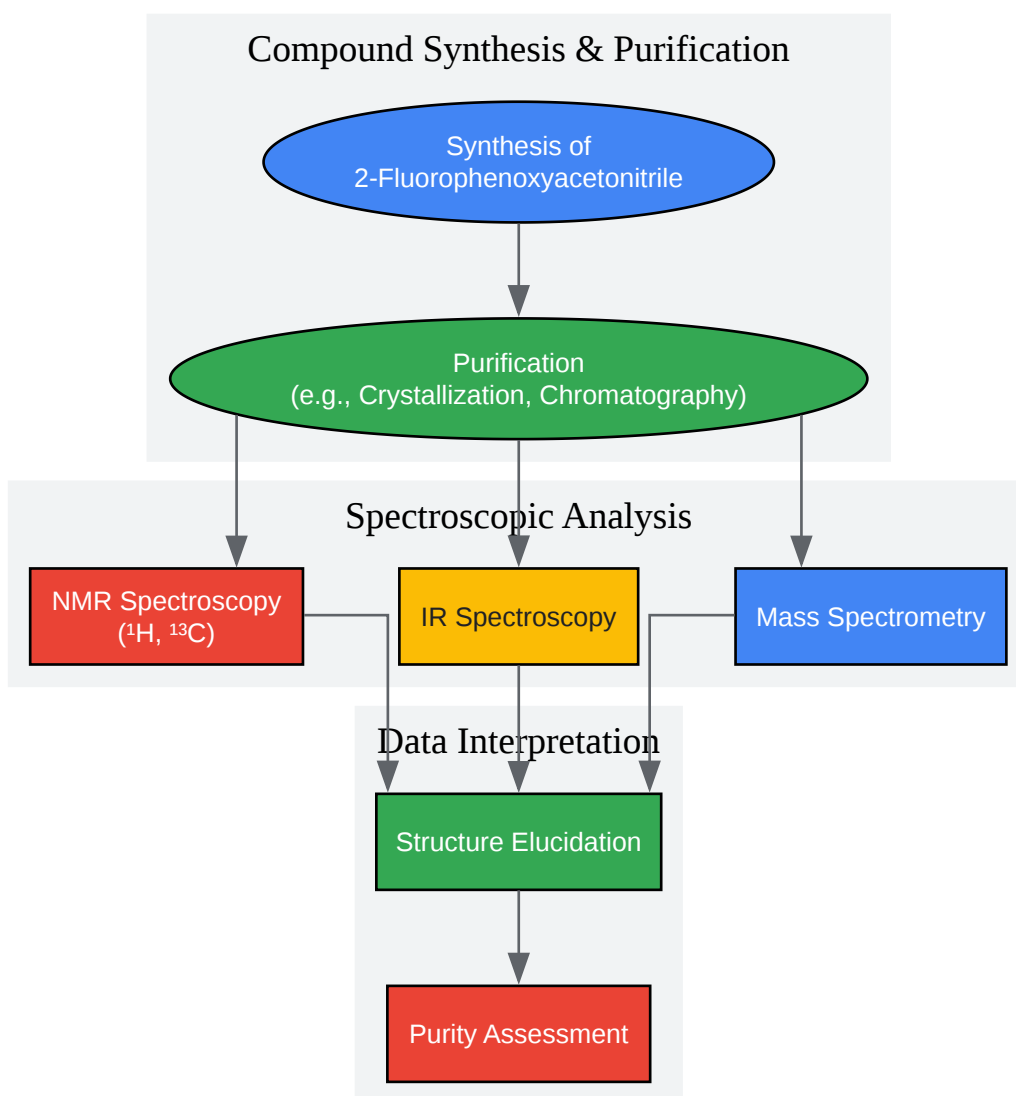
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

2. Mass Analysis:

- Instrument: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector Mass Analyzer.
- Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).
- Data Acquisition: The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions, generating a mass spectrum.

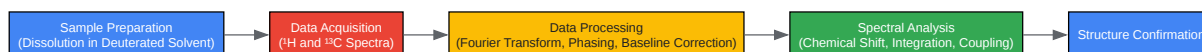
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like **2-Fluorophenoxyacetonitrile**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: A typical workflow for Nuclear Magnetic Resonance (NMR) analysis.

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